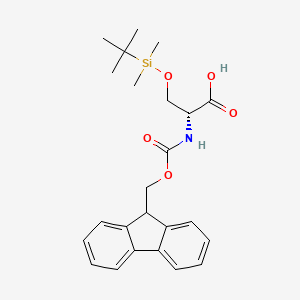

Fmoc-D-Ser(BSi)-OH

Vue d'ensemble

Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyldimethylsilyl (TBDMS) protecting group. These protecting groups are commonly used in organic synthesis to protect functional groups from unwanted reactions during multi-step synthesis processes.

Mécanisme D'action

Target of Action

Fmoc-D-Ser(BSi)-OH, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoic acid or N-alpha-(9-Fluorenylmethoxycarbonyl)-O-(t-butyldimethylsilyl)-D-serine, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acids that are being linked together to form peptides .

Mode of Action

The compound works by protecting the amino group of an amino acid during peptide synthesis . The Fmoc group is added to the amino acid to prevent unwanted reactions. Once the desired peptide bond is formed, the Fmoc group can be removed, allowing the next amino acid to be added .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the controlled linkage of amino acids, ensuring that the correct sequence is achieved. The removal of the Fmoc group is a key step in this pathway, allowing the newly added amino acid to react with the next one in the sequence .

Pharmacokinetics

It’s worth noting that the compound’s hydrophobicity and aromaticity, due to the fmoc moiety, can influence its behavior in a biological system .

Result of Action

The result of the compound’s action is the successful synthesis of a peptide with the correct sequence of amino acids . This can have various molecular and cellular effects, depending on the specific peptide being synthesized.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s self-assembly features and potential applications can be tuned by controlling environmental parameters . Additionally, the inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, which can be influenced by the surrounding environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoic acid typically involves multiple steps:

Fmoc Protection: The amino group is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base like sodium carbonate.

TBDMS Protection: The hydroxyl group is protected using TBDMS chloride in the presence of a base such as imidazole.

Coupling Reaction: The protected amino acid is then coupled with the desired carboxylic acid derivative using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers might be employed to streamline the process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

Reduction: Reduction reactions can target the carbonyl groups within the compound.

Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

Reduction: Common reducing agents include LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride).

Substitution: Conditions for nucleophilic substitution often involve bases like NaH (sodium hydride) or K2CO3 (potassium carbonate).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry

In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoic acid is used as an intermediate in the synthesis of peptides and other complex molecules. The protecting groups allow for selective reactions to occur without interference from other functional groups.

Biology

In biological research, this compound can be used in the synthesis of peptide-based drugs and biomolecules. The protecting groups help in the stepwise construction of peptides, ensuring high purity and yield.

Medicine

In medicine, the compound is valuable in the development of new pharmaceuticals, particularly those involving peptide synthesis. The protecting groups ensure that the active sites of the peptides are not altered during synthesis.

Industry

In the industrial sector, this compound is used in the large-scale synthesis of peptides and other complex organic molecules. The protecting groups facilitate the production of high-purity compounds necessary for various applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-homoserine

- N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine

Uniqueness

What sets ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoic acid apart is its specific combination of protecting groups, which allows for highly selective reactions. This makes it particularly useful in the synthesis of complex peptides and other organic molecules where precision is crucial.

Activité Biologique

Fmoc-D-Ser(BSi)-OH (N-Fmoc-O-benzyl-D-serine) is a synthetic amino acid used primarily in peptide synthesis and has garnered attention for its biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

- Molecular Formula : C₂₅H₂₃NO₅

- Molecular Weight : 417.47 g/mol

- CAS Number : 122889-11-6

- Structure : The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis.

This compound exhibits several biological activities, primarily through its role as a building block in peptide synthesis. Its incorporation into peptides can enhance stability and bioactivity. The benzyl group (Bzl) contributes to the hydrophobic character of the peptide, potentially influencing its interaction with biological membranes and receptors.

Research Findings

- Proteasome Inhibition : Studies have shown that derivatives of D-serine, including this compound, can modulate proteasome activity. This is significant in the context of treating diseases like cancer and neurodegenerative disorders where proteasome function is compromised .

- Antimicrobial Activity : Research indicates that certain D-serine derivatives exhibit antimicrobial properties. The incorporation of this compound into peptide sequences has been tested against various bacterial strains, demonstrating potential as an antimicrobial agent .

- Neuroprotective Effects : D-serine is known to play a critical role in neurotransmission as a co-agonist at NMDA receptors. Peptides containing this compound have been studied for their neuroprotective effects in models of excitotoxicity, suggesting potential therapeutic applications in neurodegenerative diseases .

Study 1: Proteasome Inhibition

In a study examining the specificity of proteasome inhibitors, this compound was included in a library of compounds tested for their ability to inhibit Plasmodium proteasomes selectively. The results indicated that certain modifications to the D-serine backbone could enhance selectivity for the parasite's proteasome over human enzymes, highlighting its potential in developing targeted therapies against malaria .

Study 2: Antimicrobial Peptides

Another study focused on synthesizing antimicrobial peptides using this compound as a key component. The synthesized peptides were tested against common pathogens such as E. coli and S. aureus, showing significant reductions in bacterial viability at micromolar concentrations. These findings support the potential use of D-serine derivatives in developing new antimicrobial agents .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

(2R)-3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO5Si/c1-24(2,3)31(4,5)30-15-21(22(26)27)25-23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,25,28)(H,26,27)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONOZYFSQPGBAT-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201210-25-5 | |

| Record name | 201210-25-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.